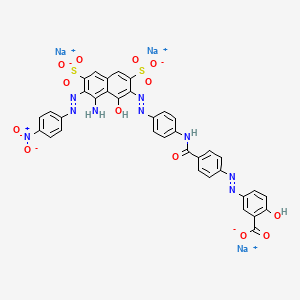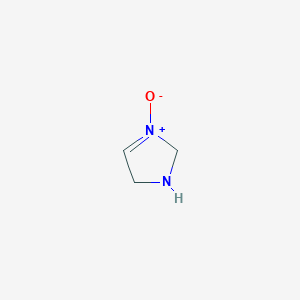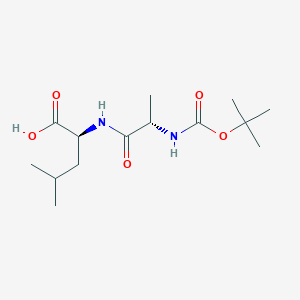
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a popular choice in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine and L-leucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to ensure efficient and controlled reactions .
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed: The major products formed from these reactions include deprotected amino acids, substituted amino acids, and various peptide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and substrates .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of prodrugs and peptide therapeutics that target specific molecular pathways .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties .
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine involves the protection of the amino group through the formation of a Boc-carbamate. The Boc group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. Upon deprotection, the Boc group is removed, revealing the free amino group, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)ethanolamine: Used as a protecting group for amino groups in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is unique due to its specific application in the synthesis of peptides containing both L-alanine and L-leucine. The combination of these amino acids provides specific structural and functional properties to the resulting peptides, making it a valuable compound in peptide chemistry .
Propriétés
Numéro CAS |
70396-20-2 |
|---|---|
Formule moléculaire |
C14H26N2O5 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
Clé InChI |
CJTAAOMGZFNNHS-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


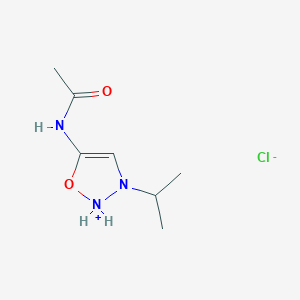

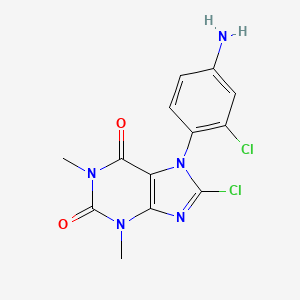

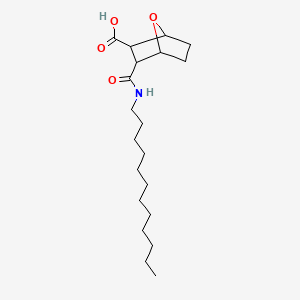
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
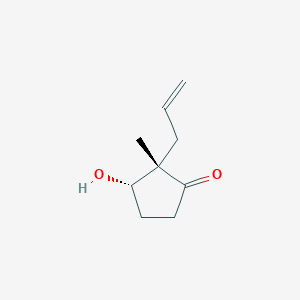
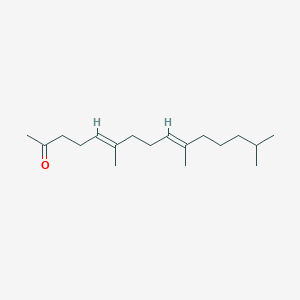
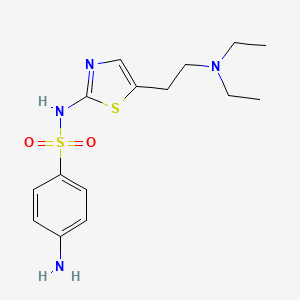
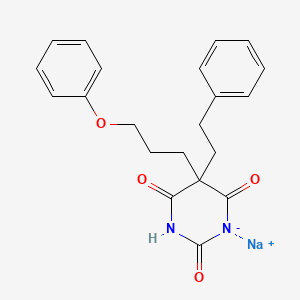

![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
